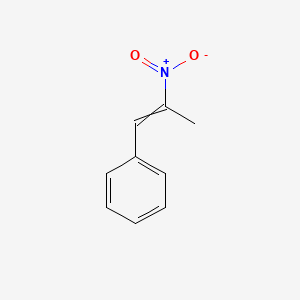
1-Phenyl-2-nitropropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Phenyl-2-nitropropene can be synthesized through the Henry reaction, which involves the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst . The reaction conditions typically include the use of solvents like ethanol or methanol and a basic catalyst such as sodium hydroxide or potassium hydroxide . The product can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .
Analyse Des Réactions Chimiques
1-Phenyl-2-nitropropene undergoes various chemical reactions, including reduction, oxidation, and substitution reactions.
Applications De Recherche Scientifique
Pharmaceutical Applications
One of the primary uses of 1-Phenyl-2-nitropropene is in the synthesis of pharmaceuticals, particularly in producing amphetamines. Specifically, it serves as an intermediate in the synthesis of Adderall , a medication widely used for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. The reduction of P2NP can yield amphetamine through various reducing agents such as lithium aluminum hydride or palladium catalysts .
Case Study: Synthesis of Adderall
| Step | Reaction | Reducing Agent | Yield |
|---|---|---|---|
| 1 | P2NP to Amphetamine | Lithium Aluminum Hydride | High |
| 2 | Amphetamine to Adderall | Various formulations | Variable |
This pathway highlights the significance of this compound in the pharmaceutical industry, particularly in controlled environments where its synthesis can be monitored to prevent misuse.
Agricultural Applications
This compound also exhibits herbicidal properties. As a derivative of styrene, it can be utilized in formulating herbicides aimed at controlling unwanted plant growth. Its efficacy as a herbicide makes it valuable in agricultural practices where weed management is crucial for crop yield optimization .
Herbicidal Activity
Research indicates that compounds like P2NP can disrupt plant growth by interfering with specific biochemical pathways. This property opens avenues for developing new herbicides that are more effective and environmentally friendly compared to traditional chemicals.
Antibacterial Properties
Recent studies have investigated the antibacterial activities of this compound against various bacterial strains. It has shown greater effectiveness against Gram-positive bacteria compared to Gram-negative strains. This characteristic positions P2NP as a potential candidate for developing novel antimicrobial agents or enhancing existing formulations .
Antibacterial Efficacy Table
| Bacterial Strain | Sensitivity to P2NP |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Bacillus subtilis | High |
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-nitropropene involves its reduction to form reactive intermediates. For example, in the reduction process, the nitro group is reduced to an amine group, which can then participate in further chemical reactions . The molecular targets and pathways involved in these reactions include the formation of resonance-stabilized anions and the nucleophilic addition to aldehydes .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-nitropropene is similar to other nitrostyrenes, such as β-methyl-β-nitropropene and trans-beta-Methyl-beta-Nitrostyrene . it is unique in its specific applications and the types of reactions it undergoes. For instance, while other nitrostyrenes may also be used in the synthesis of amphetamines, this compound is particularly favored for its efficiency and the purity of the products formed .
Similar Compounds
- β-methyl-β-nitropropene
- trans-beta-Methyl-beta-Nitrostyrene
- 2-Nitroprop-1-en-1-ylbenzene
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-nitroprop-1-enylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
WGSVFWFSJDAYBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















